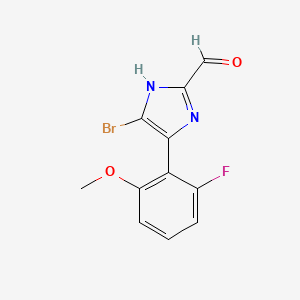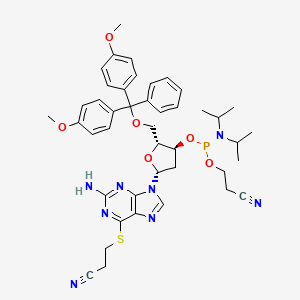
6-S-(2-Cyanoethyl)-2'-deoxy-5'-O-DMTr-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-S-(2-Cyanoethyl)-2’-deoxy-5’-O-DMTr- is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly significant in the field of nucleic acid chemistry due to its unique structural properties, which allow for specific modifications and applications in various scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-S-(2-Cyanoethyl)-2’-deoxy-5’-O-DMTr- typically involves the protection of the 6-thio group with a 2-cyanoethyl group. The process begins with the protection of the 5’-hydroxyl group using a dimethoxytrityl (DMTr) group. The 6-thio group is then protected with a 2-cyanoethyl group under mild conditions using reagents such as 2-cyanoethyl-N,N,N’,N’-tetraisopropylphosphoramidite and a nucleophilic activator like 4,5-dicyanoimidazole .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and cost efficiency, often involving automated synthesizers and large-scale reactors to ensure consistency and purity .
Análisis De Reacciones Químicas
Types of Reactions
6-S-(2-Cyanoethyl)-2’-deoxy-5’-O-DMTr- undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The 2-cyanoethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-S-(2-Cyanoethyl)-2’-deoxy-5’-O-DMTr- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and stability.
Biology: Employed in the development of antisense oligonucleotides and siRNA for gene silencing studies.
Medicine: Investigated for potential therapeutic applications, including targeted drug delivery and gene therapy.
Industry: Utilized in the production of diagnostic tools and biosensors.
Mecanismo De Acción
The mechanism of action of 6-S-(2-Cyanoethyl)-2’-deoxy-5’-O-DMTr- involves its incorporation into oligonucleotides, where it can participate in base pairing and stacking interactions. The 2-cyanoethyl group provides additional stability and protection during synthesis, while the DMTr group facilitates purification and handling. The compound’s unique structure allows it to interact with specific molecular targets, such as nucleic acids and proteins, influencing their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
6-S-(2-Cyanoethyl)-2’-O-(tert-butyldimethylsilyl)-6-thioinosine: Another modified nucleoside with similar protective groups.
4’-ThioRNA Phosphoramidites: Used in the synthesis of 4’-thioRNA, which has enhanced stability and binding properties.
Uniqueness
6-S-(2-Cyanoethyl)-2’-deoxy-5’-O-DMTr- is unique due to its specific combination of protective groups, which provide both stability and ease of synthesis. This makes it particularly valuable in the synthesis of modified oligonucleotides for various research applications .
Propiedades
Fórmula molecular |
C43H51N8O6PS |
|---|---|
Peso molecular |
839.0 g/mol |
Nombre IUPAC |
3-[[(2R,3S,5R)-5-[2-amino-6-(2-cyanoethylsulfanyl)purin-9-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C43H51N8O6PS/c1-29(2)51(30(3)4)58(55-24-10-22-44)57-36-26-38(50-28-47-39-40(50)48-42(46)49-41(39)59-25-11-23-45)56-37(36)27-54-43(31-12-8-7-9-13-31,32-14-18-34(52-5)19-15-32)33-16-20-35(53-6)21-17-33/h7-9,12-21,28-30,36-38H,10-11,24-27H2,1-6H3,(H2,46,48,49)/t36-,37+,38+,58?/m0/s1 |
Clave InChI |
ISFJLTOJWXWKGD-MACIYHSTSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6SCCC#N)N |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6SCCC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)
![Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate](/img/structure/B13715197.png)
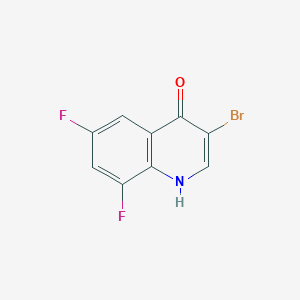
![Ethyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715212.png)
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13715215.png)
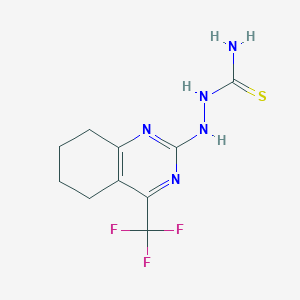
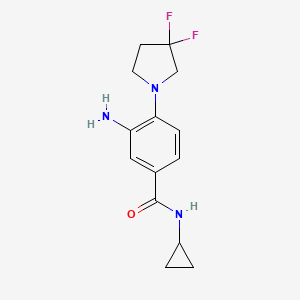
![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13715238.png)
